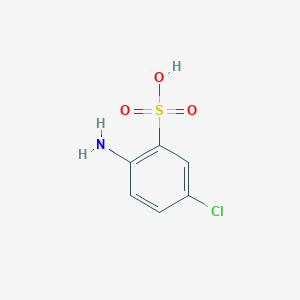

2-Amino-5-chlorobenzenesulfonic acid

説明

特性

IUPAC Name |

2-amino-5-chlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGVPUAAMCMLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157900 | |

| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-74-4 | |

| Record name | 2-Amino-5-chlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Chlorobenzenesulfonic Acid

Chemical Transformations

2-Amino-5-chlorobenzenesulfonic acid is a strong acid, primarily due to the presence of the sulfonic acid (-SO₃H) functional group. This group has a pKa of approximately -6, indicating a high degree of dissociation in aqueous solutions. This strong acidic nature facilitates exothermic reactions with a variety of chemical bases to form the corresponding sulfonate salts. noaa.gov

The neutralization reaction typically involves the transfer of a proton from the sulfonic acid group to the base. For instance, it readily reacts with strong bases like sodium hydroxide (B78521) (NaOH) to yield sodium 2-amino-5-chlorobenzenesulfonate. This salt formation is significant as it often converts the acid into a more water-soluble form, a property that is highly advantageous for its application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The reaction is not limited to inorganic hydroxides; other bases such as amines and amides can also be used to form the corresponding ammonium (B1175870) or substituted ammonium salts. noaa.gov

The general reaction can be represented as: C₆H₃(NH₂)(Cl)SO₃H + B → C₆H₃(NH₂)(Cl)SO₃⁻BH⁺ (where B represents a generic base)

Below is a table summarizing the salt formation with various bases.

| Base | Resulting Salt | Significance of Salt |

| Sodium Hydroxide (NaOH) | Sodium 2-amino-5-chlorobenzenesulfonate | Water-soluble intermediate for pharmaceuticals. |

| Amines (e.g., R-NH₂) | Substituted ammonium 2-amino-5-chlorobenzenesulfonate | General class of salts formed from organic bases. noaa.gov |

| Amides (e.g., R-CONH₂) | Protonated amide 2-amino-5-chlorobenzenesulfonate salt | Formed through acid-base reaction. noaa.gov |

| Inorganic Hydroxides (e.g., KOH) | Potassium 2-amino-5-chlorobenzenesulfonate | General class of salts formed from inorganic bases. noaa.gov |

The sulfonic acid group of this compound can participate in condensation reactions, although direct condensation is less common than for functional groups like carboxylic acids. Often, the sulfonic acid must first be converted into a more reactive intermediate, such as a sulfonyl chloride, to facilitate these transformations. The resulting derivatives are crucial in the synthesis of various organic compounds, including sulfonamides and sulfonate esters, which are themselves important classes of molecules in medicinal chemistry and material science. nih.govnih.gov

Sulfonamide Formation: A primary condensation reaction pathway involves the formation of sulfonamides. This is typically a two-step process:

Activation: The sulfonic acid is first converted to 2-amino-5-chlorobenzenesulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with a chlorinating agent like chlorosulfonic acid. google.com

Condensation: The resulting sulfonyl chloride is a highly reactive electrophile that readily undergoes a condensation reaction with primary or secondary amines to form the corresponding sulfonamide, with the elimination of hydrogen chloride. nih.gov This method is a cornerstone for creating the sulfonamide linkage found in many "sulfa drugs." nih.gov

Sulfonate Ester Formation: Similarly, sulfonate esters are formed through the condensation of an activated sulfonic acid derivative with an alcohol or a phenol. The common strategy involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base. nih.gov Alternative modern methods have been developed that can generate the reactive sulfonylating agent in situ. For example, phenols can be converted to benzene (B151609) sulfonate esters using reagents like N-fluorobenzenesulfonimide (NFSI). chempap.orgdeogiricollege.org These esters are valuable as intermediates in organic synthesis, particularly in coupling reactions. deogiricollege.org

Condensation with Formaldehyde (B43269): Direct condensation reactions of aryl sulfonic acids are also known. For instance, aromatic sulfonic acids can undergo condensation with formaldehyde to produce polymeric materials. google.com These condensation products have applications as dispersing agents and superplasticizers in industrial settings, such as in cement and concrete formulations. google.com

The table below outlines the key condensation reactions involving the sulfonic acid functional group.

| Reaction Type | Reactants | Key Intermediate | Product Class |

| Sulfonamide Formation | This compound, Amines (Primary/Secondary) | 2-Amino-5-chlorobenzenesulfonyl chloride | Sulfonamides nih.govnih.gov |

| Sulfonate Ester Formation | This compound, Alcohols/Phenols | 2-Amino-5-chlorobenzenesulfonyl chloride | Sulfonate Esters nih.govdeogiricollege.org |

| Formaldehyde Condensation | This compound, Formaldehyde | Not applicable (Direct condensation) | Polymeric Sulfonates google.com |

Spectroscopic and Structural Elucidation of 2 Amino 5 Chlorobenzenesulfonic Acid and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for 2-Amino-5-chlorobenzenesulfonic Acid

Analysis of Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of an amino group (-NH2), a sulfonic acid group (-SO3H), and a substituted benzene (B151609) ring gives rise to a unique spectral fingerprint.

Key vibrational modes include the N-H stretching vibrations of the amino group, typically observed in the region of 3300-3500 cm⁻¹. The O-H stretching of the sulfonic acid group is also expected in a broad range, often overlapping with the N-H stretches. The S=O stretching vibrations of the sulfonic acid group are prominent and typically appear in the 1150-1250 cm⁻¹ (asymmetric) and 1030-1070 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring occur in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected at lower frequencies, typically in the 600-800 cm⁻¹ region.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Sulfonic Acid (-SO₃H) | O-H Stretch | Broad, ~3200-3600 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1150-1250 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1030-1070 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C-C Stretch | 1400-1600 |

Resolution of Conflicting Spectral Data in Literature

Discrepancies in reported spectral data for this compound can arise from various factors, including sample preparation methods and the physical state of the sample. For instance, using attenuated total reflectance (ATR)-FTIR with potassium bromide (KBr) pellets can help standardize sample preparation for IR spectroscopy, potentially resolving conflicts in reported S=O stretching frequencies. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate theoretical vibrational frequencies, which, when scaled, can be compared with experimental spectra to aid in the assignment of vibrational bands and resolve ambiguities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Solvent Effects on NMR Shifts

The chemical shifts observed in the NMR spectrum of this compound can be significantly influenced by the solvent used. unn.edu.ng Solvents with different polarities and hydrogen-bonding capabilities can interact with the solute, leading to changes in the electron density around the nuclei and thus altering their resonance frequencies. pitt.edunih.gov For example, in a polar protic solvent like D₂O, the chemical shifts may differ from those in a polar aprotic solvent like DMSO-d₆ due to variations in hydrogen bonding and proton exchange. pitt.edu The amino and sulfonic acid protons are particularly susceptible to solvent effects and exchange with deuterated solvents.

Protonation States and their Spectroscopic Manifestations

The protonation state of the amino and sulfonic acid groups can have a profound effect on the NMR spectrum. The sulfonic acid group is strongly acidic, while the amino group is basic. Depending on the pH of the solution, the compound can exist in different ionic forms. In acidic D₂O, the amino group can become protonated (-NH₃⁺), leading to a downfield shift of the adjacent aromatic proton signals. Conversely, in a neutral or basic medium, the sulfonic acid group will be deprotonated (-SO₃⁻). These changes in protonation state affect the electron distribution in the benzene ring and, consequently, the chemical shifts of the aromatic protons.

Mass Spectrometry (MS) for this compound

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula. The molecular weight of this compound is 207.63 g/mol . scbt.com The mass spectrum would show a molecular ion peak corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of SO₃ is a common fragmentation pathway for sulfonic acids.

Interactive Table: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.63 g/mol scbt.com |

High-Resolution Mass Spectrometry (HRMS) for Purity Confirmation and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for confirming the purity and identifying degradation products of chemical compounds due to its high accuracy and sensitivity. When analyzing this compound, HRMS can provide a precise mass measurement of the molecular ion, which can be compared to the theoretical mass to confirm its identity and purity.

While specific experimental HRMS data for the purity analysis of this compound is not extensively detailed in publicly available literature, the principles of the technique are well-established. For instance, in the analysis of other sulfonated aromatic compounds, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a common method for identifying and characterizing degradation products. This often involves subjecting the compound to stress conditions such as hydrolysis, oxidation, and photolysis to induce degradation. The resulting mixture is then separated by liquid chromatography and the components are analyzed by mass spectrometry to determine their mass-to-charge ratios and fragmentation patterns, allowing for structural elucidation of the degradation products. nih.govthermofisher.com

For this compound, potential degradation pathways could involve desulfonation, oxidation of the amino group, or other modifications to the aromatic ring. The identification of such byproducts is crucial for ensuring the quality and stability of the compound in various applications. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, are available for various adducts of this compound and can aid in its identification in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.98298 | 136.4 |

| [M+Na]⁺ | 229.96492 | 146.9 |

| [M-H]⁻ | 205.96842 | 139.4 |

| [M+NH₄]⁺ | 225.00952 | 155.8 |

| [M+K]⁺ | 245.93886 | 142.1 |

| [M+H-H₂O]⁺ | 189.97296 | 132.6 |

| [M+HCOO]⁻ | 251.97390 | 150.3 |

| [M+CH₃COO]⁻ | 265.98955 | 178.8 |

| [M+Na-2H]⁻ | 227.95037 | 140.7 |

| [M]⁺ | 206.97515 | 138.7 |

| [M]⁻ | 206.97625 | 138.7 |

X-ray Diffraction Studies of this compound Derivatives and Co-crystals

A documented example of an X-ray diffraction study involving this compound is the structural elucidation of its silver(I) salt, specifically (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I). nih.govresearchgate.net In this complex, the 2-amino-5-chlorobenzenesulfonate anion coordinates to the silver(I) cation through one of the oxygen atoms of the sulfonate group. nih.govresearchgate.net The crystal structure reveals a slightly distorted trigonal-planar geometry around the silver cation, which is also coordinated to two nitrogen atoms from two separate 3-methylisoquinoline (B74773) ligands. nih.govresearchgate.net

The crystallographic data for this complex confirms the connectivity of the atoms and provides precise measurements of the bond distances and angles within the structure. Such studies are fundamental to understanding the solid-state properties of this and related compounds.

Crystal Engineering and Supramolecular Interactions in this compound Co-crystals

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.org Supramolecular chemistry, a key aspect of crystal engineering, focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures.

In the context of this compound, the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) makes it an excellent candidate for forming co-crystals. These functional groups can act as hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular synthons—structural units formed by intermolecular interactions.

The crystal structure of (2-Amino-5-chlorobenzenesulfonato-κO)bis(3-methylisoquinoline-κN)silver(I) provides a concrete example of the supramolecular interactions involving the 2-amino-5-chlorobenzenesulfonate anion. A significant feature of this crystal structure is the presence of intermolecular N-H···O hydrogen bonding. nih.govresearchgate.net These interactions link the molecules into a one-dimensional chain, demonstrating how the amino group's hydrogen atoms form hydrogen bonds with the oxygen atoms of the sulfonate group on adjacent anions. nih.govresearchgate.net

The study of co-crystals of structurally related compounds, such as 2-amino-5-nitropyridine (B18323) with various benzenesulfonic acids, further illustrates the principles of crystal engineering. In these systems, the formation of ionic co-crystals is common, with the acidic proton from the sulfonic acid transferring to the basic amino group of the pyridine (B92270) derivative. acs.org The resulting crystal packing is then directed by a combination of strong N-H···O hydrogen bonds between the pyridinium (B92312) cation and the sulfonate anion, as well as aromatic stacking interactions. acs.org These examples highlight the potential for this compound to form a variety of co-crystals with different co-formers, allowing for the tuning of its solid-state properties.

Theoretical and Computational Chemistry of 2 Amino 5 Chlorobenzenesulfonic Acid

Density Functional Theory (DFT) Studies on 2-Amino-5-chlorobenzenesulfonic Acid and Analogues

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecules. researchgate.netresearchgate.net By approximating the electron density, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. researchgate.net For analogues of this compound, such as 2-amino-5-chloropyridine (B124133) and 5-amino-2-chlorobenzoic acid, DFT studies have been successfully employed to understand their behavior at a quantum-mechanical level. researchgate.netnih.gov

The optimization of molecular geometry through DFT calculations is a foundational step in computational chemistry, allowing for the determination of the most stable conformation of a molecule. For aromatic compounds containing amino and chloro substituents, such as the analogues of this compound, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

| Parameter | Calculated Value for 2-Amino-4-chlorobenzoic acid researchgate.net | Calculated Value for 4-Amino-2-chlorobenzoic acid researchgate.net |

|---|---|---|

| C-Cl Bond Length (Å) | 1.75 | 1.74 |

| C-N Bond Length (Å) | 1.39 | 1.41 |

| C-C Bond Length (Aromatic Ring, Å) | 1.38 - 1.41 | 1.38 - 1.41 |

| C-S Bond Length (Å) | Data not available | Data not available |

| S=O Bond Length (Å) | Data not available | Data not available |

| O-H Bond Length (Å) | Data not available | Data not available |

Note: The table presents data for closely related isomers as a proxy for the specific parameters of this compound, illustrating the typical values obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

In molecules like this compound, the HOMO is typically localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing sulfonic acid group. This distribution facilitates intramolecular charge transfer from the donor (amino group) to the acceptor (sulfonic acid group) upon electronic excitation. This charge transfer is a key aspect of the molecule's reactivity and its potential applications in areas such as nonlinear optics. amrita.edu The HOMO-LUMO gap can be tailored by altering the substituents on the aromatic ring, which in turn modifies the electronic and optical properties of the molecule.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-Amino-5-chlorobenzophenone (B30270) | -6.02 | -1.78 | 4.24 | researchgate.net |

| 2-Amino-5-chloropyridine | -5.89 | -0.89 | 5.00 | researchgate.net |

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a detailed understanding of the normal modes of vibration can be achieved. For complex molecules, this computational approach is invaluable for assigning specific bands in the experimental spectra to particular molecular motions, such as stretching, bending, and torsional modes. nih.gov

Studies on analogues like 5-amino-2-chlorobenzoic acid and 2-amino-5-chloropyridine have demonstrated excellent agreement between the calculated and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.netnih.gov The characteristic vibrations of the amino group (N-H stretching), the sulfonic acid group (S=O and S-O stretching), the C-Cl bond, and the benzene ring C-H and C-C vibrations can be precisely identified.

| Vibrational Mode | Predicted Frequency (cm⁻¹) for 5-amino-2-chlorobenzoic acid nih.gov | Predicted Frequency (cm⁻¹) for 2-amino-5-chloropyridine researchgate.net |

|---|---|---|

| N-H Asymmetric Stretch | 3529 | 3575 |

| N-H Symmetric Stretch | 3434 | 3468 |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3075 - 3113 |

| C=C Stretch (Aromatic) | 1400 - 1600 | 1280 - 1650 |

| C-N Stretch | 1294 | 1305 |

| C-Cl Stretch | 684 | 695 |

Molecular Dynamics Simulations for this compound

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular interactions, and the influence of the solvent environment. plos.org

For a molecule like this compound, MD simulations could be employed to investigate its interactions with water molecules in an aqueous solution. This would involve creating a simulation box containing the solute molecule surrounded by a sufficient number of solvent molecules. nih.govplos.org The simulations could reveal details about the hydration shell around the polar amino and sulfonic acid groups, as well as the less polar chlorophenyl part of the molecule. Furthermore, MD simulations can be used to study the dynamics of proton transfer from the sulfonic acid group to the amino group to form a zwitterion, and how this process is mediated by the surrounding water molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. nih.govresearchgate.net The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds based on their molecular descriptors.

For derivatives of this compound, QSAR models could be developed to predict properties such as their efficacy as dye intermediates, their potential as pharmacological agents, or their environmental impact. The process would involve:

Data Set Preparation: A series of derivatives with known activities would be selected.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, would be calculated for each molecule. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A successful QSAR model could then be used to guide the design of new this compound derivatives with enhanced or optimized properties, thereby reducing the need for extensive experimental synthesis and testing. researchgate.net

Research Applications of 2 Amino 5 Chlorobenzenesulfonic Acid

Pharmaceutical and Medicinal Chemistry Applications of 2-Amino-5-chlorobenzenesulfonic Acid

In the realm of drug discovery and development, this compound is valued as a precursor for several classes of therapeutic agents. Its chemical reactivity makes it a key starting material for synthesizing a range of pharmaceutical intermediates. echemi.com

This compound serves as a precursor in the production of sulfonamide antibiotics. Sulfonamides are a class of synthetic antimicrobial agents that function as competitive antagonists of para-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria. nih.gov By inhibiting the enzymatic pathway for folic acid production, these drugs effectively halt bacterial growth and replication. nih.gov The specific structure of this compound makes it a suitable starting point for constructing the core molecular framework of certain sulfonamide drugs.

The compound is also implicated in the synthesis of Disease-Modifying Antirheumatic Drugs (DMARDs). These drugs are a cornerstone in the management of autoimmune conditions such as rheumatoid arthritis, where they work to slow disease progression and reduce inflammation. The use of this compound as a synthetic precursor highlights its role in creating complex therapeutic molecules for chronic inflammatory diseases.

Beyond sulfonamide antibiotics, this compound is a building block for other therapeutic agents. Derivatives of structurally similar compounds have been investigated for a range of biological activities, including broader antimicrobial and potential anticancer properties. While its direct lineage to specific commercial NSAIDs is not extensively detailed in the provided research, its role as a versatile intermediate in organic synthesis suggests its utility in creating various pharmacologically active compounds. echemi.com

The biological activities of this compound and its derivatives have attracted scientific attention for their potential in oncology. Research has focused on its effects on cancer cells, exploring mechanisms such as the induction of programmed cell death and interference with cell division.

Preliminary studies on related sulfonic acid derivatives suggest they may have the ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of specific cellular pathways, such as those involving caspase enzymes. Further research into derivatives of this compound could elucidate their potential as templates for developing novel antitumor agents that function by triggering apoptosis in malignant cells. nih.gov

Studies have shown that this compound can exhibit cytotoxic effects against certain cancer cell lines. For instance, in research involving the A549 lung cancer cell line, the compound was observed to cause cell cycle arrest. This is a critical mechanism for halting the uncontrolled proliferation of cancer cells. nih.gov The same research noted that the compound's cytotoxic activity was linked to the disruption of mitochondrial function. Mitochondrial dysfunction is a significant factor in cellular health, as it can lead to depleted ATP levels and increased oxidative stress, ultimately contributing to cell death. nih.govmdpi.com

Interactive Data Table: Research Applications

| Application Area | Specific Use | Mechanism/Role | Relevant Cell Lines |

| Antibiotic Synthesis | Precursor | Building block for sulfonamide antibiotics. | N/A |

| Rheumatology | Precursor | Synthesis of Disease-Modifying Antirheumatic Drugs (DMARDs). | N/A |

| Anticancer Research | Cytotoxicity | Induction of cell cycle arrest and mitochondrial dysfunction. | A549 (Lung Cancer) |

| Anticancer Research | Apoptosis Induction | Derivatives studied for potential to trigger programmed cell death. | N/A |

Skeletal Muscle Relaxant Activity of 2-Amino-5-chlorobenzophenone (B30270) Derivatives

While distinct from this compound, the related compound 2-Amino-5-chlorobenzophenone serves as a crucial starting material for the synthesis of derivatives with potential therapeutic applications. thermofisher.com Researchers have focused on creating novel derivatives of 2-amino-5-chlorobenzophenone to investigate their efficacy as skeletal muscle relaxants. worlddyevariety.com

In one such study, a series of new 2-amino-5-chlorobenzophenone derivatives were synthesized. The process involved reacting 2-(chloroacetamido)-5-chlorobenzophenone with various aniline (B41778) derivatives. worlddyevariety.com The resulting compounds were then screened for their skeletal muscle relaxant properties. The findings indicated that all the tested derivatives exhibited skeletal muscle relaxant activity. worlddyevariety.com Among the synthesized compounds, the derivative bearing an o-toluidine (B26562) substituent was identified as having the most potent activity. worlddyevariety.comscbt.com These studies underscore the importance of the 2-amino-5-chlorobenzophenone framework as a scaffold for developing new drugs with potential central nervous system activity. thermofisher.com

Table 1: Skeletal Muscle Relaxant Activity of 2-Amino-5-chlorobenzophenone Derivatives

| Derivative Substituent | Observed Activity |

|---|---|

| Aniline | Significant |

| o-Toluidine | Highest |

| p-Anisidine | Significant |

| p-Phenetidine | Significant |

| p-Chloroaniline | Significant |

This table is a representative summary based on findings that various aniline derivatives of 2-amino-5-chlorobenzophenone show skeletal muscle relaxant activity. worlddyevariety.com

Dyestuff and Pigment Industry Applications of this compound

This compound is a key intermediate in the manufacturing of azo dyes. Its chemical structure, featuring an amino group that can be diazotized and a sulfonic acid group that imparts water solubility, makes it highly valuable in the synthesis of direct dyes for textiles. mdpi.com

Azo dyes are synthesized via a two-step process: diazotization followed by coupling. cymitquimica.comnih.gov this compound serves as a primary amine for the initial diazotization reaction. In this process, the amino group (-NH₂) on the benzene (B151609) ring is converted into a diazonium salt (-N₂⁺) using nitrous acid in cold conditions. cymitquimica.com This reactive diazonium salt is then ready to couple with another aromatic compound to form the characteristic azo linkage (-N=N-), which is responsible for the color of the dye. nih.gov

A specific example is the synthesis of C.I. Direct Red 8 . The manufacturing process for this dye involves the diazotization of this compound, which is then coupled with m-Toluidine. The resulting product undergoes a second diazotization and is subsequently coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid to produce the final dye molecule. worlddyevariety.com

Table 2: Azo Dyes Synthesized Using this compound

| Dye Name | CAS Number | Molecular Formula of Dye |

|---|---|---|

| C.I. Direct Red 8 | 5873-18-7 | C₂₅H₁₈ClN₅Na₂O₈S₂ |

Data sourced from World Dye Variety. worlddyevariety.com

The molecular structure of an intermediate like this compound directly influences the properties of the final dye, including its color fastness. mdpi.com The presence of the sulfonic acid group (-SO₃H) is particularly important for acid and direct dyes, as it improves water solubility, which is essential for the dyeing process. researchgate.net

Biochemical

This compound is classified as a biochemical for proteomics research. scbt.com In this field, it is suggested for use in studying protein interactions and modifications. The functional groups on the compound, including the amino and sulfonic acid groups, allow it to interact with proteins and enzymes, which can be leveraged in various analytical techniques and assays. While it is sold for this purpose, specific, detailed applications in peer-reviewed proteomics literature are not extensively documented.

Analytical Chemistry Applications of this compound

In the field of analytical chemistry, this compound has been identified as a useful reagent. Its chemical properties allow it to be used in chromatographic techniques for the separation and identification of other compounds, partly due to its ability to form complexes with metal ions. Additionally, it has been noted for its use as a reactant in methods to determine the dissociation constants of newly synthesized chemical compounds, such as arylhydrazones of indane-1,3-dione.

Reagent in Chromatographic Techniques

While direct and extensive research on the use of this compound as a primary reagent in mainstream chromatographic techniques is not widely documented in the provided search results, the principles of chromatography often rely on the separation of analytes based on their chemical properties. researchgate.net Amino acids and their derivatives are frequently analyzed using various chromatographic methods, including liquid chromatography (LC), gas chromatography (GC), and thin-layer chromatography (TLC). researchgate.net The separation is often enhanced by derivatization to improve detection and resolution. azolifesciences.com

The structure of this compound, possessing both an amino group and a sulfonic acid group, suggests its potential as a modifier or a component in specific chromatographic applications. For instance, in ion-exchange chromatography, the sulfonic acid group could interact with cationic analytes, while the amino group could interact with anionic species. mdpi.com This zwitterionic nature could be exploited for specialized separation needs. mdpi.com Further research could explore its utility in techniques like hydrophilic interaction liquid chromatography (HILIC), which is effective for separating polar compounds like native amino acids. azolifesciences.com

Coordination Chemistry and Materials Science Applications of this compound Derivatives

Derivatives of this compound, particularly 2-amino-5-chlorobenzoic acid and 2-amino-5-chloropyridine (B124133), have demonstrated significant potential in the fields of coordination chemistry and materials science. These applications stem from their ability to act as ligands, binding to metal ions to form complex structures with interesting magnetic and optical properties.

Exploration of Magnetic and Optical Properties

The incorporation of metal ions into coordination complexes with ligands derived from 2-amino-5-chlorobenzoic acid can lead to materials with interesting magnetic and optical properties. The magnetic properties of transition metal complexes are highly dependent on the geometry of the complex and the nature of the ligands. researchgate.net For example, cobalt(II) complexes can exhibit varying magnetic moments depending on whether they adopt an octahedral or tetrahedral geometry. researchgate.netnih.gov The study of a mononuclear cobalt(II) complex with a distorted octahedral geometry revealed easy-axis anisotropy and field-induced slow-magnetic relaxation, highlighting the potential for creating single-molecule magnets. nih.gov

In terms of optical properties, lanthanide complexes are well-known for their unique luminescence characteristics. researchgate.net The ligands play a crucial role in sensitizing the lanthanide ion's emission. The synthesis of acridone (B373769) derivatives, which can be conceptually related to derivatives of aminobenzoic acids, has led to compounds with fluorescent properties in the visible spectrum. acs.org

Nonlinear Optical Materials based on 2-Amino-5-chloropyridine Co-crystals

A significant area of research for derivatives of this compound is in the development of nonlinear optical (NLO) materials. NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in photonics and optical communications. scirp.org Organic materials, in particular, have shown great promise in this field due to their high NLO efficiencies and tailorability. mdpi.com

Co-crystals of 2-amino-5-chloropyridine have been a focus of NLO material research. For example, the co-crystal of 2-amino-5-chloropyridinium (B1237898) with L-tartrate has been investigated for its second and third-order NLO properties. researchgate.net Similarly, a novel organic single crystal of 2-amino-5-chloropyridinium 4-hydroxybenzoate (B8730719) has been grown and characterized for its potential in photonics and NLO devices. isroset.org These studies often involve Z-scan analysis to determine the nonlinear refractive index and absorption coefficient. scirp.orgisroset.org The development of co-crystals with other organic acids is a common strategy to engineer materials with desirable NLO properties. researchgate.net The research into 2-amino-5-nitropyridine (B18323) derivatives, such as 2-cyclooctylamino-5-nitropyridine (COANP) and 2-amino-5-nitropyridine-L-(+)-tartrate (ANPT), further underscores the potential of substituted aminopyridines in creating efficient second-harmonic generation (SHG) crystals. rsc.orgibm.com

Environmental Fate and Remediation Research of 2 Amino 5 Chlorobenzenesulfonic Acid

Microbial Degradation Pathways of 2-Amino-5-chlorobenzenesulfonic Acid

Microbial consortia play a crucial role in the breakdown of complex organic molecules in the environment. mdpi.com The degradation of this compound is no exception, with specific microbial pathways facilitating its transformation.

Under anaerobic conditions, a key initial step in the degradation of this compound is reductive dechlorination. This process involves the removal of the chlorine atom from the aromatic ring, a reaction that is thermodynamically favorable for many chlorinated compounds under anoxic conditions. rero.ch This dechlorination is a crucial detoxification step, as chlorinated organic compounds often exhibit higher toxicity and persistence in the environment. Several anaerobic bacteria have been identified that can perform reductive dechlorination as part of their energy metabolism, a process termed "dehalorespiration". rero.choup.com

The primary pathway for the anaerobic degradation of this compound is initiated by this reductive dechlorination, leading to the formation of 2-aminobenzenesulfonic acid and a chloride ion.

Research has identified specific genera of bacteria that are instrumental in the degradation of this compound. Notably, microbial consortia containing Pseudomonas spp. and Brevibacterium spp. have been shown to effectively carry out the reductive dechlorination of this compound. Pseudomonas species are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. nih.govd-nb.info For instance, Pseudomonas putida has been shown to be involved in the degradation of chloronitrobenzenes in co-culture with Rhodococcus sp. nih.gov Similarly, various Pseudomonas species are known to be involved in the degradation of other sulfonated aromatic compounds. d-nb.info The involvement of Brevibacterium spp. further highlights the importance of microbial consortia, where different species can act synergistically to achieve complete degradation of complex pollutants. mdpi.com

Laboratory-scale studies have provided insights into the kinetics and final products of the microbial degradation of this compound. The degradation rate has been observed to be approximately 0.12 mmol/day under laboratory conditions. The primary end products of this degradation process are benzenesulfonic acid and chloride ions. The detection of chloride ions confirms the occurrence of dechlorination, a critical step in reducing the compound's environmental impact. The formation of benzenesulfonic acid indicates the subsequent removal of the amino group, likely through further microbial action.

| Parameter | Value | Source |

|---|---|---|

| Key Microbial Genera | Pseudomonas spp., Brevibacterium spp. | |

| Primary Degradation Pathway | Reductive Dechlorination | |

| Degradation Rate (Lab-scale) | 0.12 mmol/day | |

| End Products | Benzenesulfonic Acid | |

| Chloride Ions |

Impact on Wastewater Treatment Processes and Microbial Communities

The presence of industrial compounds like this compound in wastewater can significantly impact the performance of treatment plants. The introduction of such xenobiotic compounds can be toxic to the microbial communities that are essential for biological wastewater treatment processes. However, microbial consortia within these systems can also adapt to degrade these pollutants. nih.gov The efficiency of removal can be influenced by the composition of the microbial community and the operating conditions of the treatment plant. In some cases, the degradation of complex molecules requires the synergistic action of multiple microbial species. mdpi.com For instance, the degradation of chloronitrobenzenes was successfully achieved by a co-culture of Pseudomonas putida and a Rhodococcus species. nih.gov

Advanced Oxidation Processes for this compound Degradation

For recalcitrant organic pollutants that are not readily biodegradable, advanced oxidation processes (AOPs) offer a promising alternative for treatment. AOPs rely on the generation of highly reactive hydroxyl radicals to oxidize and break down complex organic molecules. researchgate.net Various AOPs, such as the Fenton process, UV photo-Fenton, and UV/TiO2/H2O2, have been studied for the degradation of various industrial pollutants. researchgate.net While specific studies on the application of AOPs to this compound are not detailed in the provided search results, the principles of AOPs suggest they would be effective in its degradation. For example, electrochemical oxidation, another form of AOP, has been successfully used to degrade other complex organic molecules found in industrial wastewater, often in conjunction with biological treatment to achieve complete mineralization. nih.gov

Future Directions and Emerging Research Areas for 2 Amino 5 Chlorobenzenesulfonic Acid

Novel Derivatization Strategies for Enhanced Bioactivity or Material Properties

2-Amino-5-chlorobenzenesulfonic acid possesses two primary reactive sites: the amino group and the sulfonic acid group. These allow for a variety of chemical modifications to synthesize new molecules with tailored properties.

In the realm of pharmaceuticals, this compound serves as a key starting material. For instance, it is a precursor in the synthesis of certain sulfonamide antibiotics and disease-modifying antirheumatic drugs (DMARDs). Research has demonstrated its use as a foundational scaffold for creating novel DMARDs, with the goal of producing compounds that exhibit improved efficacy and fewer side effects. Derivatization often involves reactions like diazotization of the amino group, which can then be used to form complex azo compounds or other sulfonated derivatives.

Another significant area of derivatization is in the development of enzyme inhibitors. By modifying the core structure of this compound, researchers have synthesized a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. Some of these new compounds have shown potent and selective inhibitory activity against enzymes like 12-lipoxygenase, which is implicated in various inflammatory diseases, diabetes, and cancer.

For material applications, the compound is a vital intermediate in the manufacturing of azo dyes. The presence of the chlorine atom and the sulfonic acid group on the benzene (B151609) ring enhances the reactivity and solubility characteristics of the resulting dyes, leading to vibrant and long-lasting colors for textiles and other materials.

| Derivative Class | Target Application | Key Research Finding |

| Sulfonamides | Antibiotics, Anti-inflammatory | Serves as a precursor for various therapeutic agents. |

| Disease-Modifying Antirheumatic Drugs (DMARDs) | Rheumatoid Arthritis | Used as a starting material for novel DMARDs with potentially improved efficacy. |

| Substituted Benzylaminobenzenesulfonamides | Enzyme Inhibition | Derivatives show potent and selective inhibition of 12-lipoxygenase. |

| Azo Dyes | Colorants | The chlorinated structure enhances reactivity and color fastness in dyes. |

Investigation of Structure-Activity Relationships in Pharmaceutical Applications

Understanding how the specific chemical structure of a molecule relates to its biological activity is a cornerstone of modern drug discovery. For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential.

A notable example is the research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase (12-LOX). In these studies, scientists systematically alter parts of the molecule and assess how these changes affect its ability to inhibit the enzyme. This research has led to the identification of compounds with nanomolar potency against 12-LOX and high selectivity over other related enzymes. Furthermore, these optimized derivatives have demonstrated favorable metabolic profiles and have shown effectiveness in cellular models by inhibiting processes like platelet aggregation.

Similarly, SAR studies are integral to the development of potential gastroprokinetic agents based on 4-amino-5-chloro-2-ethoxybenzamide structures, which can be synthesized from this compound derivatives. These investigations help to identify the key structural features required for potent and effective promotility agents.

Development of Sustainable Synthesis and Degradation Methods

As with many industrial chemicals, there is a growing emphasis on developing environmentally friendly methods for both the synthesis and disposal of this compound and its byproducts.

Sustainable Synthesis: Current research is exploring more sustainable synthetic routes. For example, patented methods for preparing related compounds like 2-amino-5-chlorobenzamide (B107076) focus on approaches that are simple, efficient, and have a lower environmental impact. These methods utilize reagents with lower toxicity and incorporate solvent recycling, which reduces waste and production costs. One such process boasts a high yield (over 85%) with minimal side reactions, thus reducing equipment corrosion and environmental pollution.

Sustainable Degradation: Sulfonated aromatic amines, including this compound, are often found in industrial wastewater and can be resistant to natural breakdown, posing an environmental risk. Studies have shown that many of these compounds exhibit poor biodegradability under standard wastewater treatment conditions. acs.orgacs.org

To address this, researchers are investigating advanced degradation techniques.

Biodegradation: While challenging, some specialized microbial communities have been shown to degrade certain aminobenzenesulfonic acid (ABS) isomers under specific aerobic conditions. acs.orgacs.org For instance, bacterial strains isolated from polluted river water have demonstrated the ability to break down these compounds. nih.gov In some cases, the complete degradation is achieved through the symbiotic relationship of multiple bacterial strains. nih.gov

Advanced Oxidation Processes (AOPs): Photocatalytic degradation using titanium dioxide (TiO2) as a catalyst is another promising approach. chemrxiv.org This method uses light to generate highly reactive species that can break down the complex aromatic structure of sulfonated compounds into simpler, less harmful substances like sulfate (B86663), carbon dioxide, and water. acs.orgchemrxiv.org Enzymatic treatment, using enzymes like peroxidases, can also effectively remove sulfonated aromatic amines by polymerizing them into larger, more easily separable compounds.

Exploration of this compound in Supramolecular Assembly and Nanotechnology

The application of this compound in the advanced fields of supramolecular chemistry and nanotechnology is an emerging area of research. The molecule's distinct functional groups—an amino group (proton acceptor/donor), a sulfonic acid group (anionic, strong proton donor), and a chloro-substituted aromatic ring (capable of π–π stacking)—give it the intrinsic potential to act as a versatile building block for constructing larger, well-organized structures through non-covalent interactions like hydrogen bonding and electrostatic interactions.

While specific examples of its use in forming self-assembled materials are still limited in published literature, the principles of supramolecular chemistry suggest its promise. Aromatic amino acids, in general, are known to self-assemble into ordered nanostructures. acs.org The sulfonic acid group is particularly useful for creating highly charged surfaces, as demonstrated in studies on self-assembled monolayers (SAMs) of other sulfonated aromatic compounds. nih.gov

In nanotechnology, the functional groups of this compound could be used to modify the surfaces of nanoparticles. mdpi.com For example, the sulfonic acid or amino groups could act as capping agents to stabilize nanoparticles in solution or as anchor points to attach other molecules, such as drugs or targeting ligands. researchgate.netnih.gov Functionalizing magnetic nanoparticles with amino groups, for instance, has been shown to enhance their adsorption capabilities for various substances. researchgate.net Although this research area is in its early stages for this specific compound, its chemical characteristics suggest it is a candidate for future exploration in the design of functional nanomaterials and supramolecular systems.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing 2-amino-5-chlorobenzenesulfonic acid with high purity?

- Methodological Answer : The compound can be synthesized via sulfonation of a substituted benzene derivative. For instance, sulfonation of 3-amino-5-chlorobenzene using concentrated sulfuric acid at controlled temperatures (e.g., 80–100°C) ensures selective introduction of the sulfonic acid group . Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from aqueous ethanol. Adjust stoichiometry of sulfonating agents (e.g., H₂SO₄) to minimize byproducts like sulfones or over-sulfonated derivatives. Confirm purity using melting point analysis and HPLC (>98% purity threshold) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility profiles are determined by gravimetric analysis in solvents like DMSO, water, and aqueous acids (e.g., HCl). For example, dissolve 100 mg of the compound in 10 mL solvent at 25°C under agitation for 24 hours; filter undissolved residue and quantify via UV-Vis spectroscopy (λ = 260 nm) . Stability studies involve accelerated degradation tests: expose samples to heat (40–60°C), light (UV irradiation), and varying pH (1–13) for 7–14 days. Monitor decomposition via LC-MS and FTIR to identify degradation products (e.g., desulfonation or oxidation) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound in literature be resolved?

- Methodological Answer : Discrepancies in reported NMR shifts may arise from solvent effects or protonation states. Prepare the compound in deuterated DMSO and D₂O to compare spectra. For example, the NH₂ group in DMSO-d₆ typically shows a singlet at δ 6.8–7.2 ppm, while in acidic D₂O, protonation of the amino group shifts signals downfield. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular structure . If IR data conflicts (e.g., S=O stretching frequencies), use attenuated total reflectance (ATR)-FTIR with potassium bromide pellets to standardize sample preparation .

Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ orthogonal techniques:

- Ion-exchange chromatography : Use a strong anion-exchange resin (e.g., Q Sepharose) with a NaCl gradient (0.1–1.0 M) in pH 7.4 buffer to separate sulfonic acid derivatives.

- Preparative HPLC : Utilize a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 → 70:30 gradient). Monitor at 254 nm .

- Crystallization : Optimize solvent mixtures (e.g., water:ethanol, 3:1) and cooling rates to enhance crystal purity. Characterize crystals via powder XRD to confirm lattice consistency .

Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Collect solid residues in labeled containers for incineration .

- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical evaluation .

Data Contradiction and Analysis

Q. Why do reported melting points for this compound vary across literature sources?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Compare results with recrystallized samples (e.g., from ethanol vs. acetonitrile). If discrepancies persist, analyze via hot-stage microscopy to observe phase transitions and confirm polymorphism .

Experimental Design

Q. How can the reactivity of this compound be leveraged in synthesizing heterocyclic compounds?

- Methodological Answer : The amino and sulfonic acid groups enable condensation reactions. For example:

- Synthesis of sulfonamides : React with acyl chlorides (e.g., benzoyl chloride) in dry THF using triethylamine as a base. Monitor by TLC (ethyl acetate/hexane, 1:1).

- Cyclization to benzothiazoles : Heat with thioglycolic acid at 120°C for 4 hours under argon. Purify via silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。